molecular formula C11H20N2O2 B8008983 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B8008983
M. Wt: 212.29 g/mol
InChI Key: PNBXNKQTPPRVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound that features a unique structure with a spiro junction connecting two different ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid catalyzed cascade process to achieve high yields and excellent selectivity. The reaction typically involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)-2,7-diazaspiro[4.5]decan-1-one
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of both methoxyethyl and diazaspiro moieties. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

2-(2-methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-9-8-13-7-4-11(10(13)14)2-5-12-6-3-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBXNKQTPPRVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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